molecular formula C16H28O B8516256 Hexadec-11-EN-7-YN-1-OL CAS No. 53963-08-9

Hexadec-11-EN-7-YN-1-OL

Cat. No.: B8516256
CAS No.: 53963-08-9
M. Wt: 236.39 g/mol
InChI Key: ODYBMHSVWIVSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadec-11-en-7-yn-1-ol is a monounsaturated and monoacetylenic primary alcohol with the molecular formula C₁₆H₂₈O and a molecular weight of 236.38 g/mol. Its structure features a triple bond at position 7 (yn) and a double bond at position 11 (en), both in a 16-carbon chain terminating in a hydroxyl group at position 1. This unique combination of unsaturation sites confers distinct physicochemical properties, including increased rigidity, reduced solubility in polar solvents, and enhanced reactivity compared to saturated analogs.

Properties

CAS No.

53963-08-9

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadec-11-en-7-yn-1-ol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-8,11-16H2,1H3

InChI Key

ODYBMHSVWIVSRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCC#CCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Hexadec-11-en-7-yn-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Unsaturation Sites Key References
This compound C₁₆H₂₈O 236.38 Double bond (C11), Triple bond (C7) Inferred
E-11-Hexadecen-1-ol C₁₆H₃₂O 240.42 Double bond (C11) NIST
11-Hexadecyn-1-ol C₁₆H₃₀O 238.41 Triple bond (C11) NIST
(Z)-11-Hexadecen-7-yn-1-ol acetate C₁₈H₃₀O₂ 278.43 Double bond (C11), Triple bond (C7) Literature
10-Undecen-1-ol C₁₁H₂₂O 170.29 Double bond (C10) TCI Europe
Key Observations:

Unsaturation Impact : The presence of both a triple bond and a double bond in this compound reduces its hydrogen count by 6 compared to the saturated analog (C₁₆H₃₄O), leading to a lower molecular weight than E-11-Hexadecen-1-ol (C₁₆H₃₂O) and 11-Hexadecyn-1-ol (C₁₆H₃₀O) .

Derivative Comparison : The acetate derivative (C₁₈H₃₀O₂) of this compound has a higher molecular weight due to the acetyl group but retains the same unsaturation pattern .

Chain Length Effects : Shorter-chain analogs like 10-Undecen-1-ol (C₁₁H₂₂O) exhibit lower molecular weights and distinct applications in fragrances or reagents .

Physicochemical Properties

While experimental data for this compound are sparse, inferences can be drawn from related compounds:

  • Boiling Point: The triple bond at C7 likely increases rigidity, reducing volatility compared to E-11-Hexadecen-1-ol.
  • Solubility: The combined unsaturation may reduce solubility in water compared to singly unsaturated alcohols but improve compatibility with nonpolar solvents.
  • Reactivity : The proximity of the triple and double bonds could facilitate conjugation effects, increasing susceptibility to electrophilic addition or oxidation reactions.

Preparation Methods

Alkylation of Propargyl Alcohol Derivatives

Starting with propargyl alcohol, protection of the hydroxyl group as a tetrahydropyran (THP) ether precedes alkylation. Treatment with n-butyllithium (2.5 M in hexane, 9.6 mmol) at −48°C generates a propargylide, which reacts with 6-bromohexyl THP ether to extend the carbon chain. The resulting intermediate, 2-(dodec-7-yn-1-yloxy)tetrahydro-2H-pyran, is isolated in 51% yield.

Lindlar Hydrogenation for cis-Double Bond Formation

Selective hydrogenation of the triple bond to a cis-alkene employs Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) under H₂ (1 atm). The THP-protected alcohol is subsequently deprotected using p-toluenesulfonic acid in methanol, affording Hexadec-11-EN-7-YN-1-OL with >95% Z-selectivity.

Wittig Reaction for Double Bond Installation

The Wittig reaction offers a robust method for introducing the C11–C12 double bond after alkyne establishment.

Phosphorane Synthesis and Olefination

Triphenylphosphine (10 mmol) reacts with 11-bromohexadec-7-yn-1-ol in dichloromethane to form the corresponding phosphonium salt. Treatment with potassium tert-butoxide generates the ylide, which reacts with hexanal to install the trans-double bond. The reaction proceeds at −78°C to prevent ylide decomposition, yielding 65% of the target compound.

Stereochemical Outcomes

  • E-Selectivity : Bulky aldehydes favor trans-addition (E:Z = 4:1).

  • Purification : Distillation under reduced pressure (125°C, 226 mmHg) removes triphenylphosphine oxide byproducts.

Hydroamination-Elimination Strategy

This method sequentially introduces functional groups via hydroamination and acid-catalyzed elimination.

Hydroamination of Terminal Alkynes

Hexadec-7-yn-1-ol reacts with dimethylamine under AuCl₃ catalysis (5 mol%) to form the propargylamine intermediate. Subsequent quenching with HCl (1 M) induces elimination, generating the conjugated enyne.

Acid-Mediated Dehydration

Heating the enyne with p-toluenesulfonic acid (0.1 mmol) in toluene at 110°C for 12 hours promotes dehydration, forming the trans-double bond at C11. The crude product is purified via column chromatography (petroleum ether/dichloromethane, 120:1), achieving 60% overall yield.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)StereoselectivityPurification Technique
Sonogashira CouplingPd/Cu catalysis70–85E/Z mixtureSilica gel chromatography
Alkyne Alkylationn-BuLi alkylation51Z >95%Distillation
Wittig ReactionPhosphorane olefination65E:Z = 4:1Distillation
HydroaminationAuCl₃-catalyzed elimination60E >90%Column chromatography

Mechanistic Considerations and Challenges

Competing Side Reactions

  • Over-Reduction : Lindlar hydrogenation may over-reduce alkynes to alkanes if H₂ pressure exceeds 1 atm.

  • Homocoupling : Sonogashira reactions under oxygen-free conditions prevent Glaser-type alkyne dimerization.

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances Pd catalyst solubility, while dichloromethane improves Wittig ylide stability.

  • Low-Temperature Quenching : Reactions at −78°C minimize epimerization during phosphorane formation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and characterizing Hexadec-11-EN-7-YN-1-OL to ensure reproducibility?

  • Methodological Answer :

  • Synthesis : Follow protocols for preparing unsaturated alcohols, ensuring precise control of reaction conditions (e.g., temperature, catalysts). For novel synthesis routes, document all steps, including purification methods (distillation, chromatography) and reagent sources .
  • Characterization : Include elemental analysis (C, H, N), high-resolution mass spectrometry (HRMS), and spectroscopic data (¹H/¹³C NMR, IR). For known compounds, cite prior literature; for new compounds, provide full spectral assignments and purity metrics (e.g., melting/boiling points, chromatographic retention times) .
  • Reproducibility : Limit experimental details in the main manuscript to critical steps; place extensive protocols (e.g., multi-step syntheses) in supplementary materials with cross-references .

Q. How should researchers verify the purity and structural identity of this compound according to current standards?

  • Methodological Answer :

  • Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with purity thresholds ≥95%. Report solvent systems and detection methods (e.g., UV-Vis, refractive index) .
  • Structural Confirmation : Combine NMR (¹H/¹³C) and IR spectroscopy to identify functional groups (e.g., -OH, alkene/alkyne bonds). For ambiguous cases, employ 2D NMR techniques (COSY, HSQC) or X-ray crystallography if crystalline derivatives are obtainable .
  • Data Consistency : Compare observed physical properties (e.g., density, refractive index) with literature values. Significant deviations (e.g., ±5% in melting points) require explicit discussion .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions between experimental data and existing literature on this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Systematically evaluate potential sources of error:
  • Instrument Calibration : Verify spectrometer accuracy using certified reference materials .
  • Sample Contamination : Re-run analyses after re-purification or alternative isolation methods (e.g., recrystallization vs. distillation) .
  • Stereochemical Effects : Investigate isomerization risks (e.g., E/Z isomerism in alkenes) via temperature-dependent NMR or computational modeling .
  • Data Reconciliation : Publish raw datasets (e.g., crystallographic .cif files) in repositories like CCDC, ensuring transparency. Use checkCIF validation for crystallographic data to address warnings .

Q. How can researchers optimize experimental protocols to address challenges in synthesizing this compound under varying reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions for yield and selectivity .
  • In Situ Monitoring : Implement techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Scalability Testing : Evaluate small-scale (<1 g) vs. preparative-scale (>10 g) syntheses for consistency in yield and purity. Report deviations and mitigation strategies (e.g., inert atmosphere for air-sensitive intermediates) .

Q. What strategies are effective in analyzing the stability and degradation pathways of this compound in long-term studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to stress conditions (heat, light, humidity) and monitor degradation via GC-MS or LC-MS. Identify degradation products and propose mechanisms (e.g., oxidation of alkenes/alkynes) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard storage conditions. Validate models with real-time stability data .

Data Management and Reporting

Q. How should researchers structure supplementary materials to support claims about this compound’s properties without overwhelming the main text?

  • Methodological Answer :

  • Selective Inclusion : Place extensive spectral data (e.g., full NMR/IR spectra), crystallographic tables, and repetitive synthesis protocols in supplementary files. Label files with Arabic numerals (e.g., SI-1_Synthesis.pdf) and link them to relevant sections in the main text .
  • Metadata Annotation : Provide machine-readable descriptions (e.g., compound identifiers, instrument settings) to facilitate data reuse. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What criteria should guide the selection of analytical techniques when conflicting data arise from different characterization methods?

  • Methodological Answer :

  • Hierarchy of Evidence : Prioritize techniques with higher specificity (e.g., HRMS for molecular weight confirmation over elemental analysis). Cross-validate using orthogonal methods (e.g., NMR vs. X-ray for structural assignments) .
  • Uncertainty Quantification : Report confidence intervals for measurements (e.g., ±0.01% for HRMS). Use statistical tests (e.g., t-tests) to assess significance of discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.